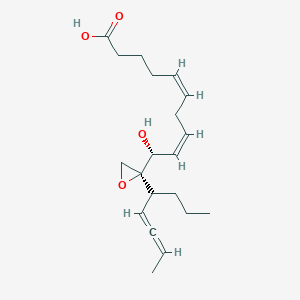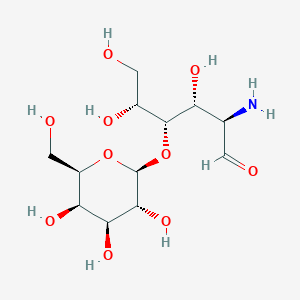![molecular formula C9H10N2 B027782 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine CAS No. 107469-29-4](/img/structure/B27782.png)
5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine
Übersicht
Beschreibung
5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine is a nitrogen-containing heterocyclic compound . It’s a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound plays a significant role in various types of tumors due to its potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a series of chemical reactions . For instance, to synthesize a derivative, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL) were added m-dimethoxybenzaldehyde (150 mg, 1.1 mmol), and potassium hydroxide (281 mg, 5 mmol). The reaction was stirred at 50 °C for 5 hours .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The molecular weight is 118.1359 .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Wissenschaftliche Forschungsanwendungen
Synthesis of Condensed Heterocycles : Aiello et al. (1978) described a new synthesis method for pyrrolo[3,2-b]pyridine, which allows for the synthesis of 4-azaindoles with a sensitive group at C-7. This method facilitates the construction of the pyrrolo[3,2-b]pyridine ring, indicating its utility in developing specific heterocyclic compounds (Aiello et al., 1978).
Antioxidant Activity : Chaban et al. (2013) synthesized novel 5,7-dimethyl-3H-thiazolo[4,5-B]pyridine-2-one compounds, demonstrating promising antioxidant activity. This suggests potential benefits for various industries where antioxidant properties are crucial (Chaban et al., 2013).
Anticancer Potential : A 2023 study by Mallisetty et al. reported that new pyrrolyl-pyridine scaffolds exhibit significant anticancer activity against human cervical cancer and breast cancer cell lines. This highlights its potential in cancer therapy (Mallisetty et al., 2023).
Cycloaddition Reactions : A study by Sutcliffe et al. (2000) demonstrated that pyrrolo[1,2-c]thiazole, a related compound, acts as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes. This partially explains its behavior in Frontier MO theory, relevant for understanding chemical reactions involving these compounds (Sutcliffe et al., 2000).
High-Pressure Chemistry : Kurzydłowski et al. (2021) studied the effect of high-pressure compression on 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole crystals. They found that this compression strengthens intermolecular hydrogen bonds, facilitating double proton transfer within cyclic dimers while maintaining intramolecular N-HN interactions (Kurzydłowski et al., 2021).
Synthesis of Chromeno[2,3-b]pyridine Derivatives : A 2023 study by Ryzhkova et al. successfully synthesized a new chromeno[2,3-b]pyridine derivative. This compound shows promising properties, offering potential for industrial, biological, and medicinal applications (Ryzhkova et al., 2023).
Eigenschaften
IUPAC Name |
5,7-dimethyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-7(2)11-8-3-4-10-9(6)8/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAPNIXFAQFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




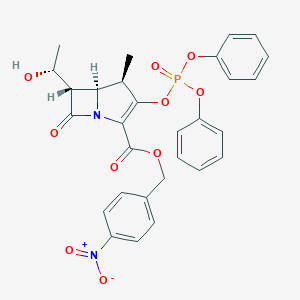
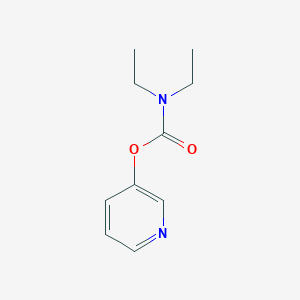
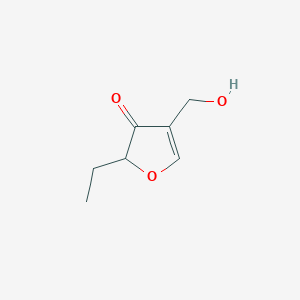
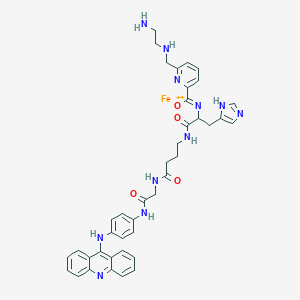
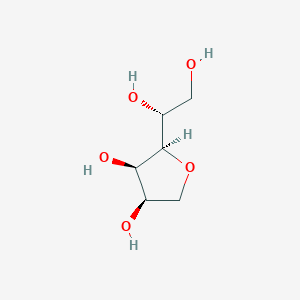
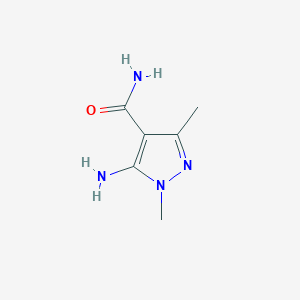


![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
